The compound is cataloged under various chemical databases, including PubChem and BenchChem, indicating its relevance in research and potential applications in pharmaceuticals and biochemistry . The Chemical Abstracts Service (CAS) number for this compound is 1312008-66-4, which uniquely identifies it in chemical literature.
The synthesis of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves several key steps:
The molecular structure of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone can be represented by its canonical SMILES notation: CC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br
. This notation reflects the arrangement of atoms within the molecule:
The InChI representation for this compound is InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3
, providing a detailed description of its atomic connectivity .
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone can participate in various chemical reactions:
The mechanism of action for 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone involves interactions at the molecular level with various biological targets:
This compound has been shown to interact with specific enzymes and receptors, potentially inhibiting or activating their functions. Its structural features allow it to bind effectively to active sites on proteins, influencing metabolic pathways related to cell proliferation and apoptosis.
Research indicates that indazole derivatives exhibit anticancer properties by interfering with key cellular processes such as signal transduction pathways involved in tumor growth.
The applications of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone span across several fields:
Due to its structural characteristics, this compound has potential applications in drug discovery, particularly as an anticancer agent or in studies targeting specific signaling pathways involved in cancer progression.
It serves as a useful tool for biochemical assays aimed at understanding enzyme mechanisms or cellular responses to various stimuli. Its ability to modulate biological activity makes it valuable in pharmacological research.
The unique properties of halogenated indazoles may also be explored in materials science for developing novel compounds with specific electronic or optical properties.
Halogenated indazole derivatives represent a structurally distinct class of heterocyclic compounds characterized by a bicyclic framework comprising a pyrazole ring fused to a benzene ring. The incorporation of halogen atoms—particularly at strategic positions such as C5 and C6—confers enhanced electrophilic character and influences the compound's electronic distribution, thereby modulating its binding affinity for biological targets. This modification significantly impacts lipophilicity and metabolic stability, crucial parameters in drug design. The halogen atoms facilitate key interactions (e.g., halogen bonding with protein residues) that enhance target engagement specificity. These derivatives exhibit improved pharmacokinetic profiles compared to non-halogenated analogs, attributed to their ability to traverse cell membranes more efficiently and resist premature metabolic degradation [2] [5]. The presence of halogens also enables further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding their utility as synthetic intermediates for complex pharmacophores [1] [9].
The 1H-indazol-1-yl ethanone scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile bioisosteric properties and synthetic tractability. Historically, this motif gained prominence with early analogs like 1-(5-chloro-1H-indazol-1-yl)ethanone (CAS# 98083-43-3), which demonstrated a melting point of 144–145°C and served as a key intermediate in anticancer agent synthesis [1]. The acetyl group at N1 enhances hydrogen-bond acceptor capacity while maintaining planarity, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. Scaffolds such as 1-(1H-indazol-3-yl)ethanone (CAS# 4498-72-0) and 1-(6-chloro-1H-indazol-3-yl)ethanone (CAS# 1547036-10-1) have been extensively explored for kinase inhibition and antimicrobial applications [4] [6] [10]. FDA-approved drugs like niraparib (PARP inhibitor) and pazopanib (tyrosine kinase inhibitor) underscore the therapeutic significance of this scaffold, driving research into novel derivatives such as 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1